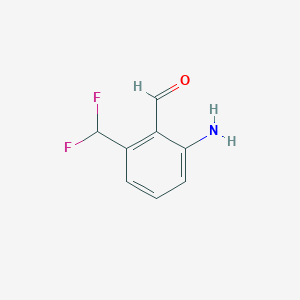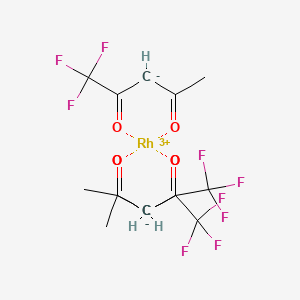
Tris(1,1,1-trifluoro-2,4-pentanedionato-I masculineO2,I masculineO4)rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium trifluoropentanedionate is a coordination compound of rhodium, a transition metal known for its catalytic properties. This compound is often used in various chemical reactions and industrial processes due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodium trifluoropentanedionate can be synthesized through the reaction of rhodium chloride with trifluoropentanedione in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of rhodium trifluoropentanedionate involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: Rhodium trifluoropentanedionate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Rhodium trifluoropentanedionate can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various ligands such as phosphines, amines; reactions often conducted in organic solvents under controlled temperatures.
Major Products:
Oxidation: Formation of rhodium oxides or higher oxidation state complexes.
Reduction: Formation of lower oxidation state rhodium complexes.
Substitution: Formation of new rhodium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Rhodium trifluoropentanedionate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cycloaddition reactions.
Biology: Investigated for its potential in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a catalyst in petrochemical processes.
Wirkmechanismus
The mechanism by which rhodium trifluoropentanedionate exerts its effects involves coordination with various substrates, facilitating chemical transformations. The rhodium center acts as a catalytic site, enabling the activation and conversion of reactants into products. Molecular targets include organic molecules, where the rhodium complex can facilitate bond formation or cleavage through its catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Rhodium acetylacetonate: Another rhodium complex with similar catalytic properties but different ligand structure.
Rhodium chloride: A simpler rhodium compound used in various catalytic applications.
Rhodium carbonyl complexes: Known for their use in hydroformylation reactions.
Uniqueness: Rhodium trifluoropentanedionate is unique due to its trifluoropentanedionate ligand, which imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in certain catalytic processes compared to other rhodium complexes.
Eigenschaften
CAS-Nummer |
14652-54-1 |
|---|---|
Molekularformel |
C15H12F9O6Rh |
Molekulargewicht |
562.14 g/mol |
IUPAC-Name |
rhodium(3+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H4F3O2.Rh/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |
InChI-Schlüssel |
XTDCZFATKSCFJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


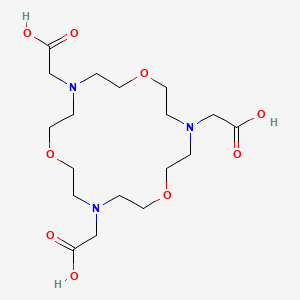
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
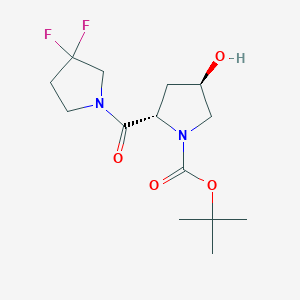
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)


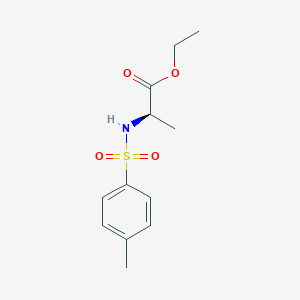
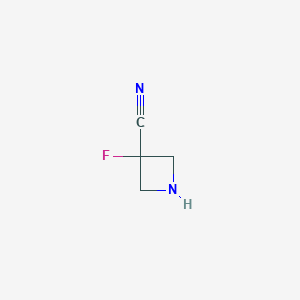
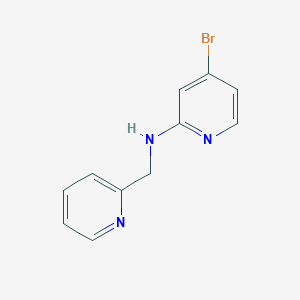
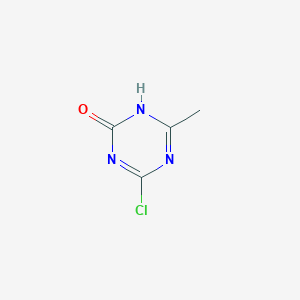
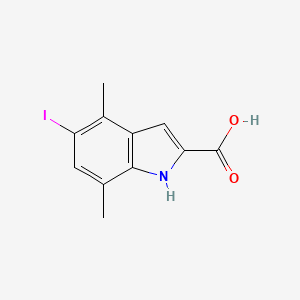
![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)
